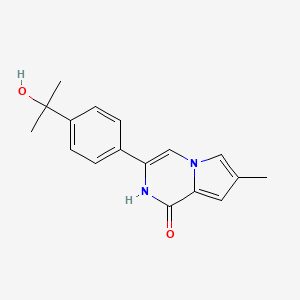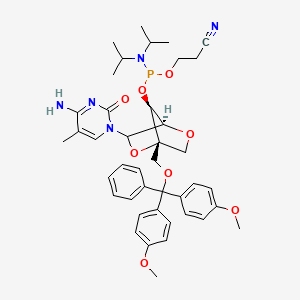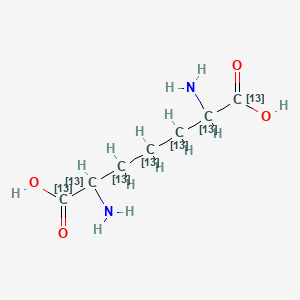
2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid: is a labeled version of 2,6-diaminoheptanedioic acid, where the carbon atoms are isotopically enriched with carbon-13. This compound is an endogenous metabolite and is often used in scientific research for tracing and studying metabolic pathways due to its isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is to start with a carbon-13 enriched precursor and perform a series of chemical reactions to introduce the amino and carboxyl groups at the appropriate positions. The reaction conditions often involve the use of protective groups to prevent unwanted side reactions and the use of catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using carbon-13 enriched starting materials. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carboxyl groups can yield alcohols.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and enzyme activities.
Drug Development: Helps in understanding the pharmacokinetics and metabolism of drugs.
Biological Research: Used in studies involving protein synthesis and degradation.
Industrial Applications: Utilized in the synthesis of labeled compounds for various industrial processes.
Wirkmechanismus
The mechanism of action of 2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The isotopic labeling allows researchers to track its movement and transformation within biological systems, providing insights into the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2,6-Diaminoheptanedioic acid: The non-labeled version of the compound.
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazole: A compound with similar amino and carboxyl functional groups but a different core structure.
4,6-Diamino-2-mercaptopyrimidine: Another compound with amino groups but different chemical properties.
Uniqueness: 2,6-Diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid is unique due to its isotopic labeling, which makes it particularly useful for tracing and studying metabolic pathways. This isotopic enrichment provides a distinct advantage in research applications where precise tracking of the compound is required.
Eigenschaften
Molekularformel |
C7H14N2O4 |
|---|---|
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChI-Schlüssel |
GMKMEZVLHJARHF-BNUYUSEDSA-N |
Isomerische SMILES |
[13CH2]([13CH2][13CH]([13C](=O)O)N)[13CH2][13CH]([13C](=O)O)N |
Kanonische SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


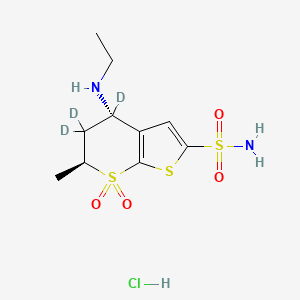

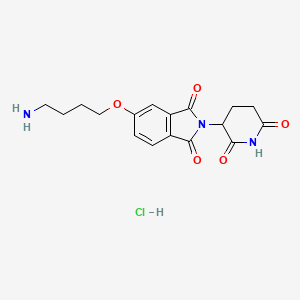

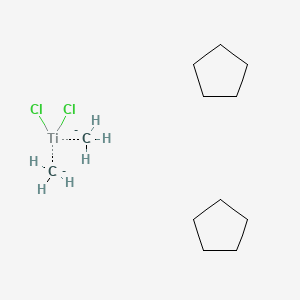
![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)
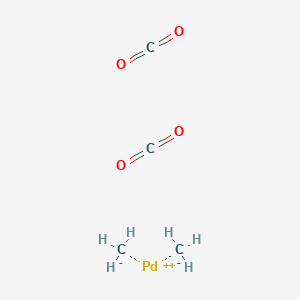
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
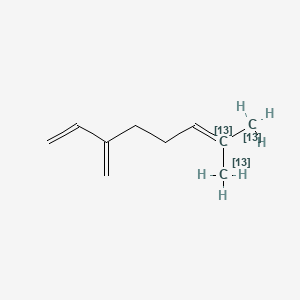
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
